molecular formula C14H16N4O2 B6463372 4-[5-(2-methoxypyridin-4-yl)pyrimidin-2-yl]morpholine CAS No. 2640946-51-4

4-[5-(2-methoxypyridin-4-yl)pyrimidin-2-yl]morpholine

Cat. No.: B6463372
CAS No.: 2640946-51-4
M. Wt: 272.30 g/mol
InChI Key: GRQQPJPOZKKUEV-UHFFFAOYSA-N
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Description

4-[5-(2-methoxypyridin-4-yl)pyrimidin-2-yl]morpholine is a heterocyclic compound that features a morpholine ring attached to a pyrimidine ring, which is further substituted with a methoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(2-methoxypyridin-4-yl)pyrimidin-2-yl]morpholine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Substitution with Methoxypyridine: The pyrimidine core is then subjected to a nucleophilic substitution reaction with 2-methoxypyridine. This step often requires the use of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide.

    Attachment of the Morpholine Ring: The final step involves the nucleophilic substitution of the pyrimidine derivative with morpholine. This reaction is typically carried out in the presence of a suitable catalyst such as palladium on carbon and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it into a dihydropyrimidine derivative.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the pyrimidine ring, where various nucleophiles can replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed under basic conditions.

Major Products

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-[5-(2-methoxypyridin-4-yl)pyrimidin-2-yl]morpholine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Biological Studies: The compound is used as a probe to study various biological pathways and molecular interactions.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

    Industrial Applications: The compound is explored for its use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-[5-(2-methoxypyridin-4-yl)pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-[5-(2-chloropyridin-4-yl)pyrimidin-2-yl]morpholine
  • 4-[5-(2-fluoropyridin-4-yl)pyrimidin-2-yl]morpholine
  • 4-[5-(2-methylpyridin-4-yl)pyrimidin-2-yl]morpholine

Uniqueness

4-[5-(2-methoxypyridin-4-yl)pyrimidin-2-yl]morpholine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This substitution can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties, making it a valuable compound for drug development.

Properties

IUPAC Name

4-[5-(2-methoxypyridin-4-yl)pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-19-13-8-11(2-3-15-13)12-9-16-14(17-10-12)18-4-6-20-7-5-18/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQQPJPOZKKUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C2=CN=C(N=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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